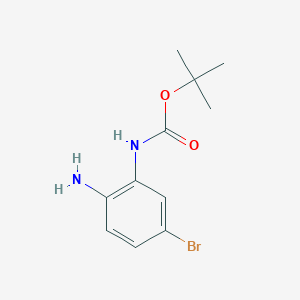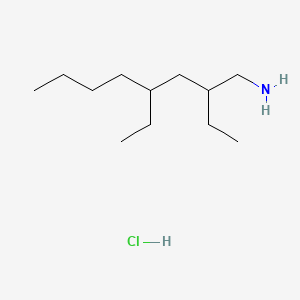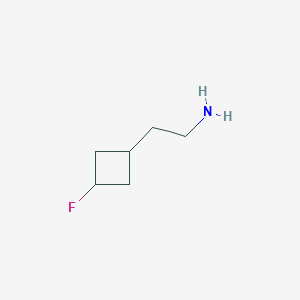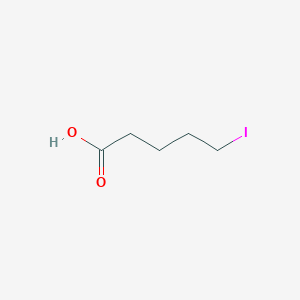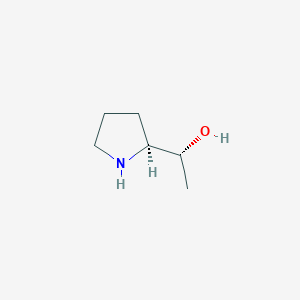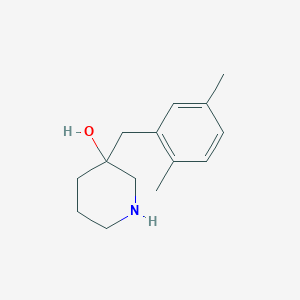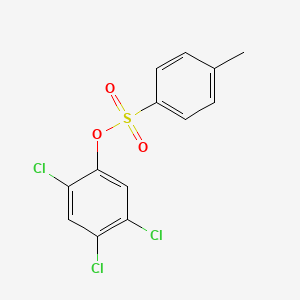
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a piperidinyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide typically involves the reaction of 4-bromobenzoyl chloride with N-methyl-2,6-dioxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2,6-dioxo-3-piperidinyl)-2-fluorobenzamide
- 4-bromo-N-(2,6-dioxo-3-piperidinyl)-2,6-difluorobenzamide
Uniqueness
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide is unique due to its specific substitution pattern and the presence of the N-methyl group This structural feature imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC名 |
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-16(10-6-7-11(17)15-12(10)18)13(19)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,17,18) |
InChIキー |
BPQSDNYVUOTAPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


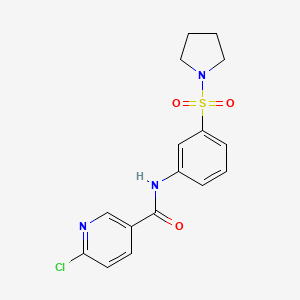
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
